1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide
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Overview
Description
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a carboxamide group, and multiple aromatic rings with functional groups such as methoxy and acetamido.
Preparation Methods
The synthesis of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.
Attachment of aromatic rings: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Functional group modifications:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings, using reagents such as halogens or nitro groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating various diseases.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: It may interact with cell surface receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound could intercalate into DNA or RNA, affecting gene expression or replication.
Comparison with Similar Compounds
Similar compounds to 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide include other imidazole derivatives and compounds with similar functional groups. Some examples are:
1H-imidazole-4-carboxamide: A simpler compound with a similar core structure but lacking the additional aromatic rings and functional groups.
N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide: A compound with a similar structure but different substituents on the aromatic rings.
4-(3,4-dimethoxyphenyl)-1H-imidazole: A compound with a similar aromatic substitution pattern but lacking the carboxamide group.
The uniqueness of this compound lies in its combination of functional groups and aromatic rings, which may confer specific chemical and biological properties not found in simpler or less substituted analogs.
Properties
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4/c1-20(2)23-8-12-25(13-9-23)33-30(36)26-18-34(19-31-26)17-21-5-10-24(11-6-21)32-29(35)16-22-7-14-27(37-3)28(15-22)38-4/h5-15,18-20H,16-17H2,1-4H3,(H,32,35)(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVSYJAYPHQYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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